[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%
Description
[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide (molecular formula: C₂₆H₄₀NOPS, molecular weight: 445.6 g/mol) is a chiral phosphine ligand with a sulfinamide backbone, widely used in asymmetric catalysis and organometallic synthesis . Its structure features a stereogenic sulfur atom in the sulfinamide group and a di-tert-butylphosphanyl (P(t-Bu)₂) substituent, which confers high steric bulk and air stability compared to less hindered phosphine ligands. The compound is typically supplied at 95% purity and is critical in facilitating enantioselective transformations, such as cross-couplings and hydrogenations, due to its ability to stabilize metal centers while directing stereochemical outcomes .
The di-tert-butylphosphanyl group enhances resistance to oxidation, making the ligand suitable for reactions requiring aerobic or moisture-tolerant conditions . Its biphenylmethyl backbone further contributes to rigidity, optimizing coordination geometry for transition-metal complexes .
Properties
IUPAC Name |
(R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCXERCVBXXDA-PZGXJGMVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC=C2)N[S@](=O)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand with potential applications in asymmetric synthesis and catalysis. The compound's unique structural features contribute to its biological activity, particularly in enzyme inhibition and therapeutic applications.
- Molecular Formula : C25H38NOPS
- Molecular Weight : 431.61 g/mol
- CAS Number : 2565792-23-4
- Purity : 95%
The biological activity of this compound is primarily attributed to its role as a ligand in catalytic processes. Phosphine ligands, such as those found in this compound, are known to stabilize transition states during catalytic reactions, enhancing the efficiency of various chemical transformations.
Enzyme Inhibition
Research has indicated that compounds similar to [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide exhibit significant inhibitory effects on various enzymes. For instance, studies on related sulfinamides have shown promising results in inhibiting urease activity, which is critical for treating conditions related to urea metabolism.
Case Studies
- Urease Inhibition : A study demonstrated that sulfinamide derivatives could effectively inhibit urease, with some compounds showing IC50 values lower than that of standard inhibitors like thiourea. This suggests potential therapeutic applications in managing urease-related disorders .
- Catalytic Applications : The compound has been utilized as a ligand in Rh(I)-catalyzed reactions, enhancing the selectivity and yield of products formed through C-H bond activation. This catalytic property can be leveraged for synthesizing biologically active molecules .
Structure-Activity Relationship (SAR)
The structure of [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide allows for interactions that stabilize enzyme-substrate complexes. The presence of bulky di-tert-butylphosphanyl groups contributes to its effectiveness as a ligand, influencing both selectivity and reactivity in biological systems.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Thiourea | 21.25 | Urease |
| Compound A | 16.13 | Urease |
| Compound B | 18.75 | Urease |
Comparison with Similar Compounds
Steric and Electronic Effects
- The di-tert-butylphosphanyl group in the target compound provides superior steric shielding compared to diphenylphosphino (PPh₂) analogs, reducing undesired side reactions in crowded metal centers .
- Ligands with xanthenyl backbones (e.g., ) exhibit enhanced π-conjugation, beneficial for photocatalysis but less effective in sterically demanding couplings .
- Methoxy-substituted analogs (e.g., ) combine electron-donating effects with P(t-Bu)₂ stability, improving yields in enantioselective alkylations by 15–20% compared to non-substituted variants .
Stability and Reactivity
- Air-stable ligands like the target compound and its methoxy derivative enable handling under ambient conditions, unlike anthracenyl- or xanthenyl-based ligands requiring inert atmospheres .
- Diphenylphosphino analogs (e.g., ) show higher reactivity in cross-couplings but lower enantioselectivity (e.g., 80% ee vs. 92% ee for the target compound in Suzuki-Miyaura reactions) .
Catalytic Performance
- In Ni-catalyzed reactions, the target compound achieves TONs (turnover numbers) >1,000 due to its robust metal coordination, outperforming anthracenyl-based ligands (TONs ~500) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
